molecular formula C7H8O3S B8032480 Ethyl 4-hydroxythiophene-2-carboxylate

Ethyl 4-hydroxythiophene-2-carboxylate

Cat. No.: B8032480
M. Wt: 172.20 g/mol
InChI Key: PJYRWPIPMSMUFE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of 4-hydroxythiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxythiophene-3-carboxylate
  • Ethyl 5-hydroxythiophene-2-carboxylate
  • Methyl 4-hydroxythiophene-2-carboxylate

Uniqueness

This compound is unique due to the position of the hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships in drug design and materials science .

Properties

IUPAC Name

ethyl 4-hydroxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRWPIPMSMUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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